

An In-depth Technical Guide to Enzymes Utilizing Biotinyl-CoA as a Substrate

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Compound of Interest

Compound Name: *biotinyl-CoA*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes that, while not directly utilizing **biotinyl-CoA** as a substrate, are critically dependent on a covalently attached biotin moiety for their catalytic activity. The guide will delve into the four major biotin-dependent carboxylases in mammals: Acetyl-CoA Carboxylase (ACC), Propionyl-CoA Carboxylase (PCC), Pyruvate Carboxylase (PC), and 3-Methylcrotonyl-CoA Carboxylase (MCC). Additionally, it will cover Holocarboxylase Synthetase (HCS), the enzyme responsible for the crucial biotinylation of these carboxylases.

Introduction to Biotin-Dependent Carboxylases

Biotin-dependent carboxylases are a vital class of enzymes that catalyze the transfer of a carboxyl group to various substrates. This process is fundamental to a range of metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis. These enzymes do not directly use **biotinyl-CoA** as a substrate. Instead, the vitamin biotin is covalently attached to a specific lysine residue within the Biotin Carboxyl Carrier Protein (BCCP) domain of the apo-carboxylase. This post-translational modification is catalyzed by Holocarboxylase Synthetase (HCS) in an ATP-dependent manner, forming the active holo-carboxylase.

The catalytic mechanism of these carboxylases proceeds in two half-reactions:

- **Carboxylation of Biotin:** In the Biotin Carboxylase (BC) domain, bicarbonate is activated by ATP, and the resulting carboxyphosphate intermediate carboxylates the N1' of the biotin ring.
- **Carboxyl Transfer:** The BCCP domain, acting as a "swinging arm," translocates the carboxylated biotin to the Carboxyltransferase (CT) domain. Here, the carboxyl group is transferred from biotin to the specific acyl-CoA or pyruvate substrate.

Holocarboxylase Synthetase (HCS)

Holocarboxylase Synthetase (EC 6.3.4.10), also known as protein-biotin ligase, is the enzyme responsible for activating the biotin-dependent carboxylases by attaching biotin to them.^[1] This process is essential for cellular metabolism, and mutations in the HLCS gene can lead to holocarboxylase synthetase deficiency, a serious metabolic disorder.^{[1][2]} HCS may also play a role in gene regulation by biotinylating histones.^[1]

Quantitative Data for Holocarboxylase Synthetase

Species	Substrate	Km	Vmax	Reference
Human (Fibroblasts)	Biotin	163.7 nM (mutant)	1511 fmol/mg protein/h	^[3]
Human (Fibroblasts)	Biotin	11.6 nM (control)	618 fmol/mg protein/h	^[3]

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (EC 6.4.1.2) is a key regulatory enzyme in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid synthesis.^[4] In mammals, two major isoforms exist: ACC1, which is cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.^{[3][5]}

Metabolic and Signaling Pathways of ACC

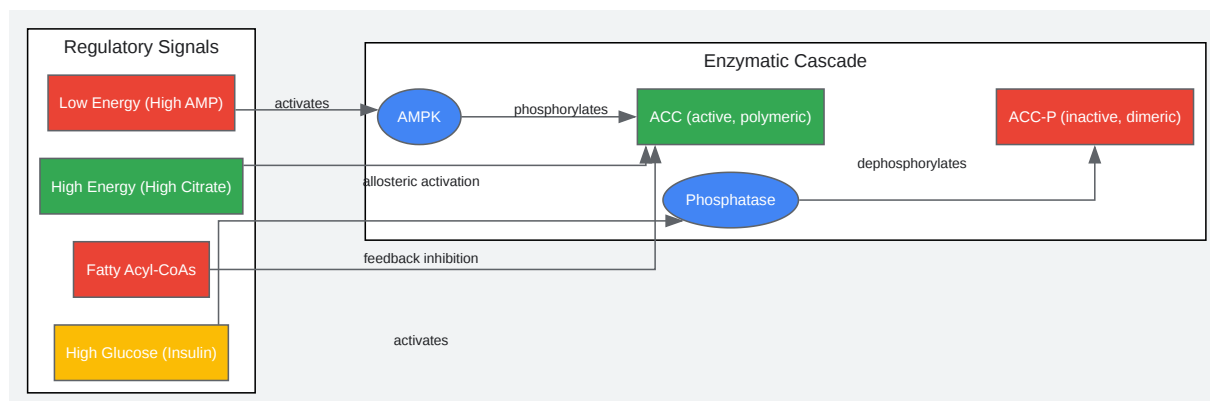
ACC is a central hub for metabolic regulation, integrating signals from hormones and cellular energy status. Its activity is tightly controlled through allosteric regulation and covalent modification.

Allosteric Regulation:

- Activation: Citrate, a signal of high energy and abundant acetyl-CoA, allosterically activates ACC by promoting its polymerization.
- Inhibition: Long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, provide feedback inhibition.

Covalent Modification:

- Inhibition by AMPK: AMP-activated protein kinase (AMPK), a sensor of low cellular energy (high AMP/ATP ratio), phosphorylates and inactivates ACC to conserve energy by inhibiting fatty acid synthesis.[1][6]
- Activation by Insulin: Insulin, a signal of high blood glucose, activates a phosphatase that dephosphorylates and activates ACC, promoting the conversion of excess carbohydrates into fatty acids.[7][8]



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Regulation of Acetyl-CoA Carboxylase (ACC) activity.

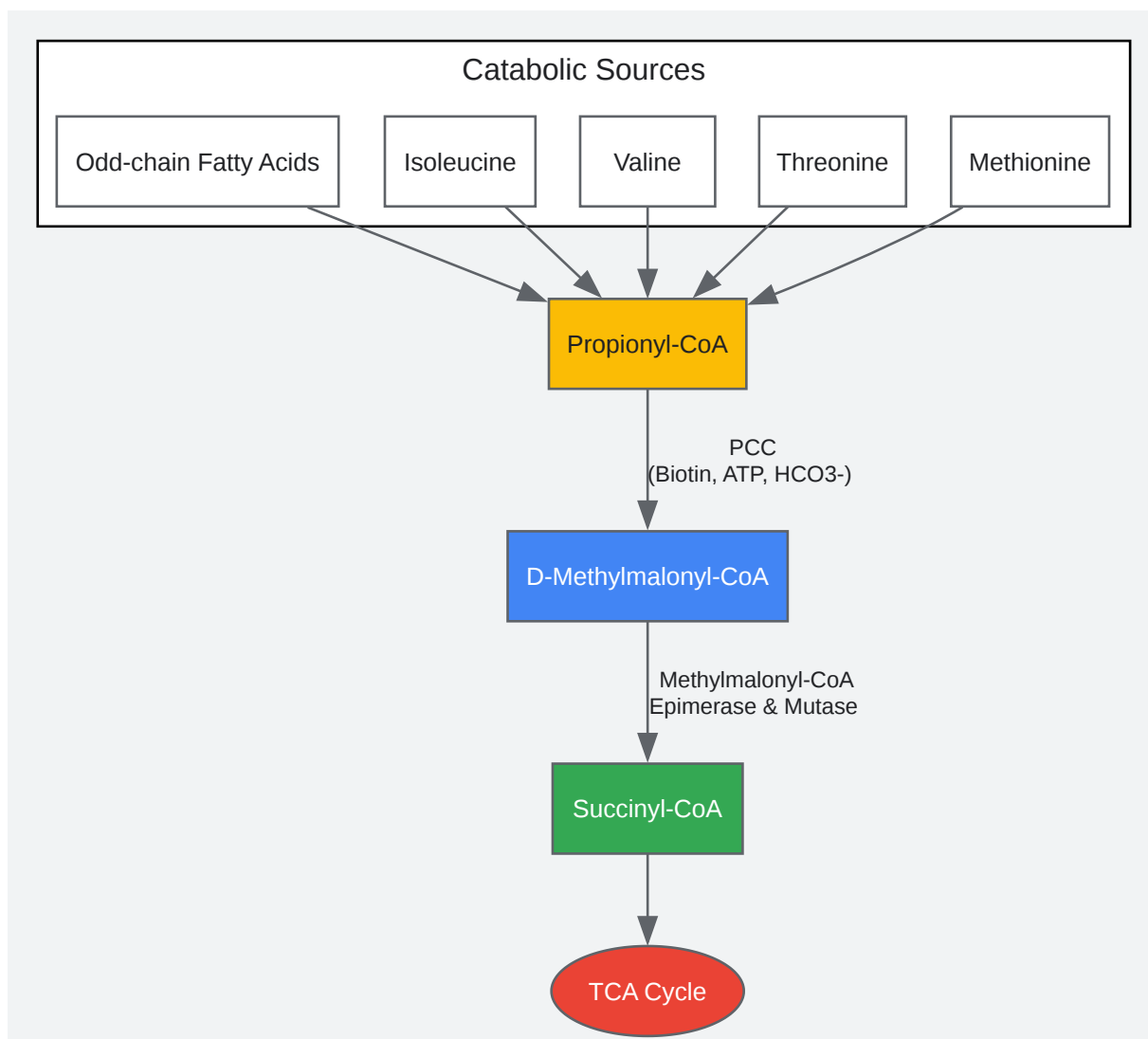
Quantitative Data for Acetyl-CoA Carboxylase

Species	Substrate	Km	Vmax	kcat	Inhibitor	Ki	Reference
Rat Liver	Acetyl-CoA	0.4 mM (control)	-	-	-	-	[9]
Rat Liver	Acetyl-CoA	4 μ M (CoA-activated)	-	-	-	-	[9]

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA Carboxylase (EC 6.4.1.3) is a mitochondrial enzyme that plays a crucial role in the catabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine.[10] It catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[10][11] This product is then converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[10][11]

Metabolic Pathway of Propionyl-CoA Carboxylase



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Metabolic pathway involving Propionyl-CoA Carboxylase.

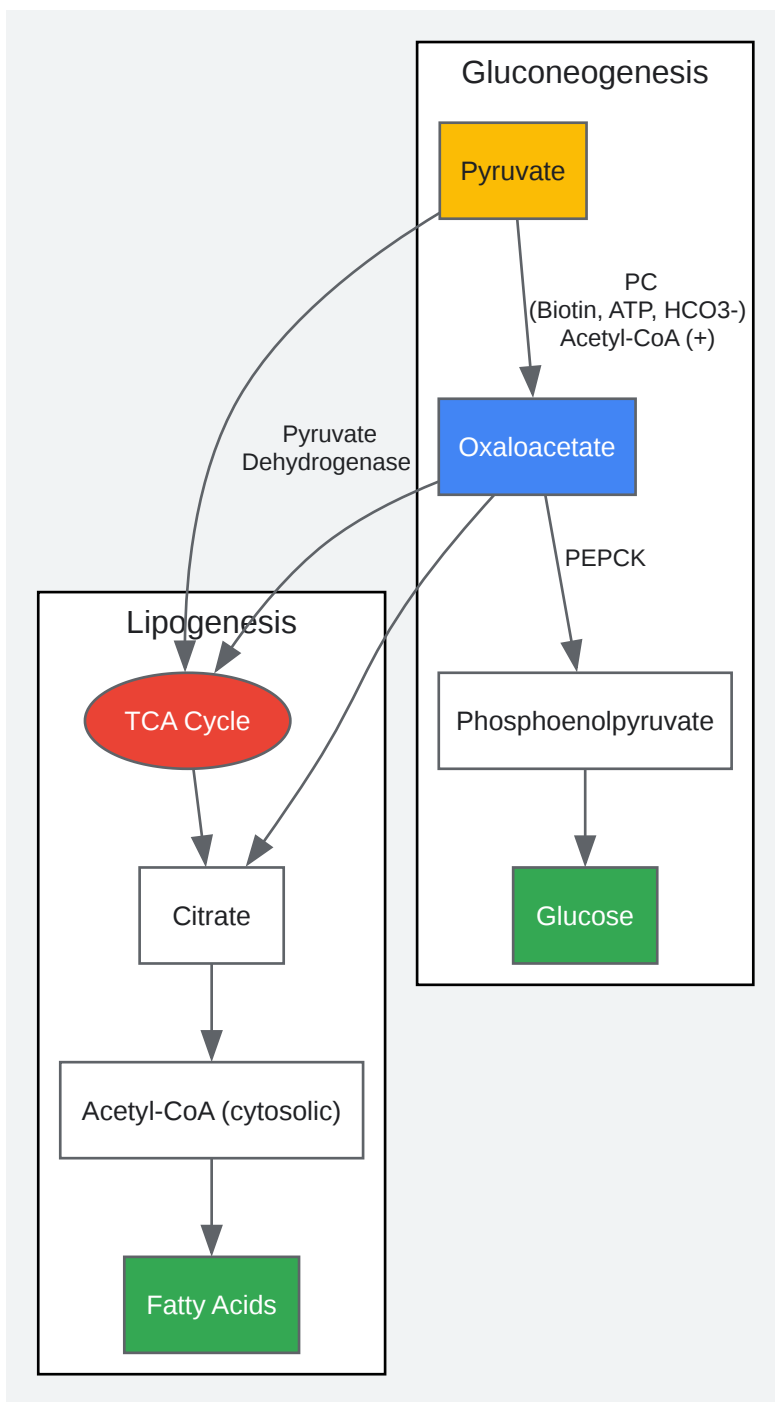
Quantitative Data for Propionyl-CoA Carboxylase

Species	Substrate	Km	Vmax	kcat	Reference
Human	Propionyl-CoA	0.29 mM	-	-	[12]
Human	Bicarbonate	3.0 mM	-	-	[12]
Human	ATP	>3 mM (required concentration)	-	-	[12]

Pyruvate Carboxylase (PC)

Pyruvate Carboxylase (EC 6.4.1.1) is a mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate.[\[7\]](#)[\[13\]](#) This anaplerotic reaction is crucial for replenishing TCA cycle intermediates that are used for various biosynthetic pathways. PC plays a central role in both gluconeogenesis (in the liver and kidney) and lipogenesis (in adipose tissue).[\[7\]](#)[\[13\]](#)[\[14\]](#)

Metabolic Pathways of Pyruvate Carboxylase



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Role of Pyruvate Carboxylase in metabolic pathways.

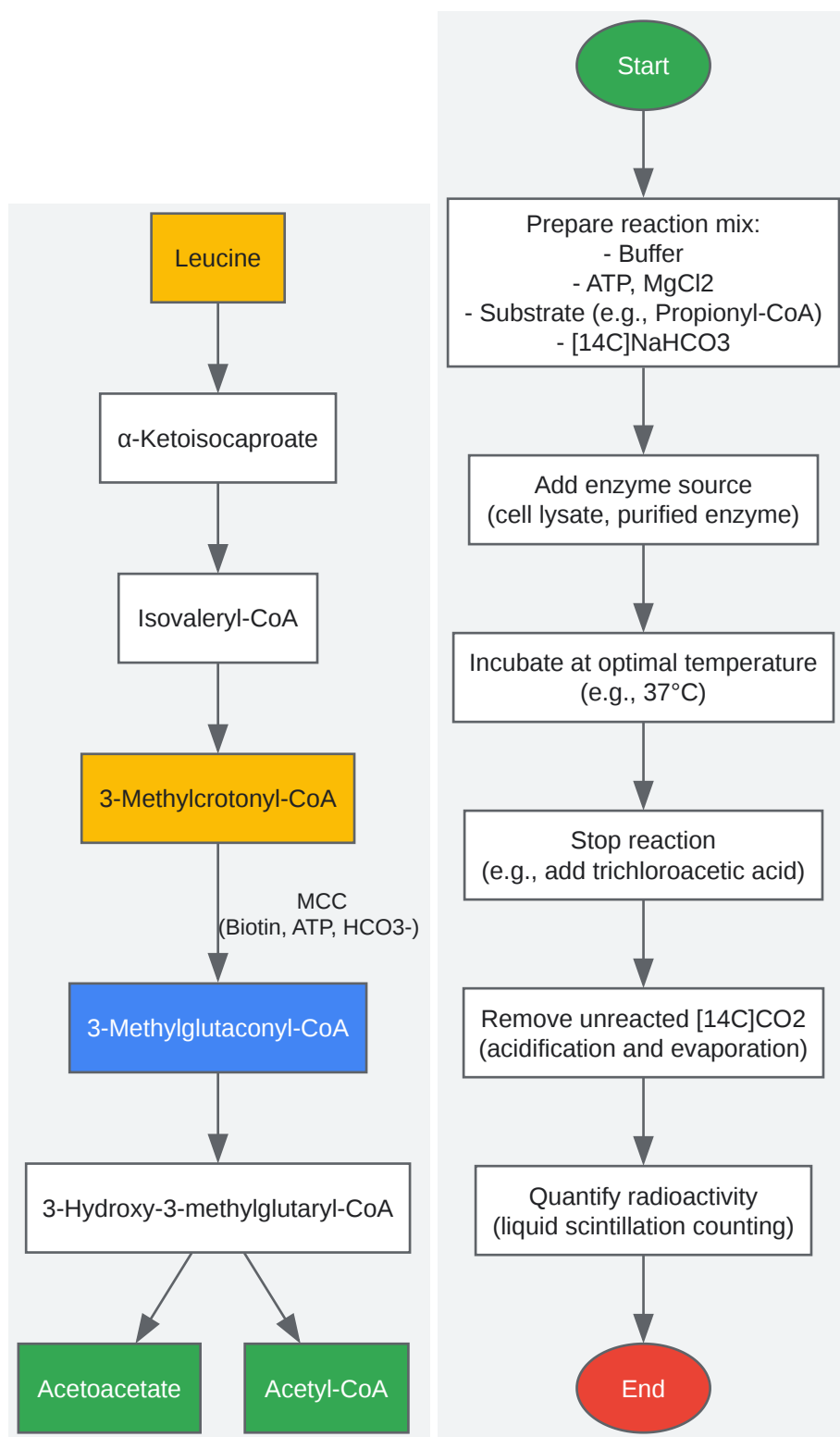
Quantitative Data for Pyruvate Carboxylase

Species	Substrate/Inhibitor	K _m / K _i	V _{max}	k _{cat}	Reference
Rhizobium etli	Pyruvate	0.28 ± 0.03 mM	24.4 ± 0.74 min ⁻¹	-	[15]
Rhizobium etli	ATP	1.01 ± 0.09 mM	51.9 ± 3.2 min ⁻¹	-	[15]
Rhizobium etli	Bicarbonate	22.1 ± 1.9 mM	29.0 ± 0.9 min ⁻¹	-	[15]
Chicken Liver	Oxalate (inhibitor)	12 μM	-	-	[16]
Yeast	Oxalate (inhibitor)	70 μM	-	-	[16]
Rat Liver	Oxalate (inhibitor)	50-130 μM	-	-	[16]
Thiobacillus novellus	3-hydroxypyruvate (inhibitor)	5.4 mM	-	-	[16]

3-Methylcrotonyl-CoA Carboxylase (MCC)

3-Methylcrotonyl-CoA Carboxylase (EC 6.4.1.4) is a mitochondrial enzyme essential for the catabolism of the branched-chain amino acid leucine.[17][18][19] It catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[18][20] A deficiency in MCC activity leads to the genetic disorder 3-methylcrotonylglycinuria.[5][17]

Metabolic Pathway of 3-Methylcrotonyl-CoA Carboxylase



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